2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile
Overview
Description
2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of a chloro and nitro group attached to a pyridine ring, along with an acetonitrile group. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile typically involves nucleophilic substitution reactions. One common method involves the reaction of 2,6-dichloro-3-nitropyridine with a suitable nucleophile under controlled conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide or chloroform, and the reaction is carried out at elevated temperatures to facilitate the substitution process .
Chemical Reactions Analysis
2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile is an important intermediate in organic synthesis and is used in the production of pharmaceuticals, agrochemicals, and dyestuffs . In medical research, it is used as a building block for the synthesis of various bioactive compounds. In environmental research, it is studied for its potential impact and behavior in different environmental conditions. In industrial research, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and molecular targets can vary based on the specific derivative or compound synthesized from it .
Comparison with Similar Compounds
2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile can be compared with other nitropyridine derivatives such as 2-chloro-5-(cyanomethyl)pyridine and 2-chloropyridine-5-acetonitrile . These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the chloro and nitro groups in this compound makes it unique in terms of its chemical behavior and applications.
Properties
IUPAC Name |
2-(6-chloro-3-nitropyridin-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-2-1-6(11(12)13)5(10-7)3-4-9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQYUNFEEYPSFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445010 | |
Record name | 2-(6-CHLORO-3-NITROPYRIDIN-2-YL)ACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123846-69-5 | |
Record name | 2-(6-CHLORO-3-NITROPYRIDIN-2-YL)ACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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